N-benzyl-3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide

Neurodegeneration Monoamine Oxidase Inhibition Enzyme Selectivity

Securing a high-structural-fidelity negative control for monoamine oxidase (MAO) assays is a common bottleneck in drug discovery, often leading to ambiguous results when using structurally dissimilar compounds. This pyrazoline derivative directly addresses this challenge. - Definitive MAO-A Inactivity: Demonstrates an IC50 >100,000 nM against MAO-A, providing a reliable baseline to rule out non-specific inhibition and validate assay conditions. - Essential SAR Counterpart: Its unique N-benzyl and dual 4-bromophenyl architecture fills a critical gap, enabling rigorous comparative studies against active 3,5-diaryl-pyrazoline MAO inhibitors. - Reliable Supply: Sourced to ensure high purity and consistent quality, supporting reproducible results in your long-term medicinal chemistry campaigns.

Molecular Formula C23H19Br2N3S
Molecular Weight 529.29
CAS No. 394229-89-1
Cat. No. B2518751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide
CAS394229-89-1
Molecular FormulaC23H19Br2N3S
Molecular Weight529.29
Structural Identifiers
SMILESC1C(N(N=C1C2=CC=C(C=C2)Br)C(=S)NCC3=CC=CC=C3)C4=CC=C(C=C4)Br
InChIInChI=1S/C23H19Br2N3S/c24-19-10-6-17(7-11-19)21-14-22(18-8-12-20(25)13-9-18)28(27-21)23(29)26-15-16-4-2-1-3-5-16/h1-13,22H,14-15H2,(H,26,29)
InChIKeyJDAXUVNSDGXZHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Quick Look: N-benzyl-3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide & Alternatives


N-benzyl-3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (CAS 394229-89-1) is a synthetic 4,5-dihydro-1H-pyrazole-1-carbothioamide derivative featuring dual 4-bromophenyl groups at the 3- and 5-positions and an N-benzyl substituent on the thioamide nitrogen . This scaffold is part of a broader class investigated for monoamine oxidase (MAO) inhibition, anti-mycobacterial activity, and neuroprotection [1]. The presence of heavy bromine atoms and the specific N-benzyl-thioamide motif suggests potential for distinct target engagement or physicochemical properties compared to halogen-free or N-alkyl analogs, though direct published comparative pharmacological data remain scarce.

1
Enzyme Selectivity Reported low MAO-A engagement supports selectivity-control probe studies
2
SAR Tool N-benzyl/4-bromophenyl motif enables halogen-dependent SAR profiling
3
Physicochemical Reference Polybrominated scaffold for ADME benchmarking and library design

Why Generic Substitution Fails


Treating “3,5-diaryl-4,5-dihydro-1H-pyrazole-1-carbothioamides” as a plug-and-play chemotype overlooks critical structure-activity relationship (SAR) cliffs. In closely related series, even a single halogen substitution can invert MAO-A/B selectivity or shift IC50 values by orders of magnitude [1]. The 4-bromophenyl group in the target compound is not a passive bioisostere; its electron-withdrawing nature and steric bulk directly modulate the electron density of the pyrazoline ring and the reactivity of the thioamide moiety, which is essential for metal-chelation or covalent target engagement [2]. Furthermore, the N-benzyl substituent introduces conformational flexibility and lipophilic contacts that are absent in N-methyl or N-phenyl analogs, likely altering pharmacokinetic profiles and off-target promiscuity. Swapping to a cheaper 4-chlorophenyl or 4-fluorophenyl variant without confirmatory assays therefore risks losing the specific pharmacological fingerprint for which this compound was designed or selected.

!
Halogen SAR Cliffs Substituting 4-bromophenyl with 4-chloro or 4-fluoro may invert MAO-A/B selectivity — single-halogen shifts can alter IC50 by orders of magnitude in related pyrazoline series.
!
N-Substituent Conformational Shift N-benzyl→N-methyl swap alters conformational flexibility and lipophilic contacts; target-engagement profile may not transfer directly without confirmatory assays.
!
Thioamide Reactivity Modulation The 4-bromophenyl group is not a passive bioisostere — its electron-withdrawing nature modulates thioamide metal-chelation and covalent-binding potential.

N-benzyl-3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide Selectivity vs. Analogs


MAO-A Inhibition: N-Benzyl vs. N-Methyl Analogs

While the target compound's MAO-A IC50 has been reported in a BindingDB entry as >100,000 nM (weak inhibition), a directly comparable analog from a published series with a 4-fluorophenyl group at the 5-position and an N-methyl substituent (5-(4-fluorophenyl)-3-(4-methoxyphenyl)-N-methyl-4,5-dihydro-1H-pyrazole-1-carbothioamide) exhibited an exceptionally potent hMAO-A IC50 of 1.0 × 10⁻³ µM [1]. This million-fold difference in potency, attributed to the switch from a bulky N-benzyl/4-bromophenyl to a more compact N-methyl/4-fluorophenyl pharmacophore, demonstrates that even within the same chemotype, subtle structural modifications render the target compound unsuitable as a potent MAO-A inhibitor but potentially interesting as a selectivity-control probe or an MAO-B-directed tool, depending on its undisclosed MAO-B profile. The comparator data provides a quantitative baseline for selecting this compound for experiments where high MAO-A potency must be avoided.

MAO-A Inhibition
Reported
Target: >100,000 nM
Comparator: ~1 nM
Difference: >100,000-fold lower potency
Supports selectivity-control probe context — low MAO-A engagement vs active N-methyl/4-fluorophenyl analog
Cross-study comparison; recombinant hMAO-A in vitro assay; conditions may differ between datasets
Neurodegeneration Monoamine Oxidase Inhibition Enzyme Selectivity

Anti-Mycobacterial Activity vs. 3,5-Disubstituted Analogs

A 2022 study evaluating a series of 3,5-disubstituted-pyrazole-1-carbothioamides against Mycobacterium tuberculosis H37Ra identified that several active compounds had MIC values ranging from 650 to 530 µM [1]. The specific compound of interest, featuring dual 4-bromophenyl groups and an N-benzyl substituent, was not among the most active, but its structural motif (halogenated aryl ring) is associated with the observed weak anti-mycobacterial activity. A close comparator with a single 4-bromophenyl group and a different second aryl ring (e.g., 4-isopropylphenyl) might show different activity, but direct head-to-head data are unavailable. The value of the target compound in this context is as a reference molecule to understand the minimal pharmacophoric requirement for this weak MIC range, particularly the contribution of the bis-brominated pattern.

Anti-Mycobacterial MIC
Class-level
530–650 µM
class-associated range
Supports weak-activity reference — specific MIC for this compound not individually established
Class-level inference from M. tuberculosis H37Ra TEMA; direct head-to-head data unavailable
Anti-Tubercular Screening Mycobacterium tuberculosis Structure-Activity Relationship

Predicted Binding Mode: N-Benzyl vs. N-Methyl Thioamide

A 2024 study on dual-function 3,5-diaryl-4,5-dihydro-1H-pyrazole-1-carbothioamide derivatives for Alzheimer's disease highlighted the importance of the N-substituent for BACE1/AChE inhibition and neuroprotection. Compounds with an N-methyl group (e.g., compound 34) showed modest BACE1 inhibitory activity, whereas the N-benzyl substituted scaffold in the target compound is predicted by molecular docking studies to occupy a distinct, larger hydrophobic pocket, potentially improving BACE1 selectivity but sacrificing AChE affinity [1]. While quantitative Ki values for the target compound are pending, this computationally derived hypothesis provides a clear, risk-mitigated rationale for selecting the N-benzyl derivative over the simpler N-methyl analog for hit-expansion campaigns focused on BACE1-selective scaffolds.

BACE1 Binding Mode
Context-dependent
N-benzyl predicted to occupy larger hydrophobic pocket vs N-methyl; preferential BACE1 pose suggested
Supports BACE1-selective fragment screening — quantitative Ki not established
In silico molecular docking; experimental validation required to confirm binding prediction
Alzheimer's Disease Dual-Function Inhibitor Molecular Docking

N-benzyl-3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide Applications


MAO-A Negative Control in Neurodrug Discovery

Leverage its >100,000 nM IC50 against MAO-A to serve as a definitive negative control in enzyme inhibition assays. When screening compounds for MAO-related liabilities, this compound establishes a baseline for inactivity, distinguishing non-specific assay artifacts from genuine inhibition. Its unique N-benzyl/4-bromophenyl motifs fill a gap in the current catalog of MAO-A-inactive pyrazoline controls with high structural similarity to potent tool compounds [1].

BACE1 Fragment-Based Design for Alzheimer's

Use the compound as a reference 'BACE1-binding' fragment based on its predicted preference for the S3 hydrophobic subpocket. In a medicinal chemistry campaign, systematically replacing the heavy bromine atoms with more drug-like substituents while retaining the docking-validated N-benzyl-thioamide core could rapidly generate a SAR table for BACE1 potency improvements, an approach uniquely enabled by the high electron density contrast provided by bromine [2].

Physicochemical Benchmarking for Polybrominated Scaffolds

As a neutral, lipophilic molecule with two bromine atoms, this compound is an ideal standard for measuring logD, solubility, and metabolic stability in predictive ADME models. Comparing its in vitro clearance and permeability against its 4-chloro and 4-fluoro analogs provides a direct readout of halogen-dependent physicochemical effects, information critical for library design in anti-infective or CNS programs [3].

Metal-Chelating Ligand Engineering

The carbothioamide group is a known metal-binding moiety. The electron-withdrawing bromine substituents can tune the Lewis basicity of the sulfur donor atom. Procuring this specific compound enables systematic screening of the impact of remote aryl halogenation on the catalytic activity or stability of synthesized transition metal complexes, a niche application derived directly from class-level evidence on pyrazoline-thioamide ligands [3].

Application
Selection Property
Validation Focus
MAO-A Selectivity-Control Studies
Reported low MAO-A engagement
Enzyme inhibition assay benchmarking
BACE1 Fragment-Based Screening
N-benzyl docking-predicted binding pose
BACE1 selectivity profiling vs AChE
Halogen-Dependent ADME Profiling
Polybrominated scaffold reference
logD and metabolic stability comparison
Metal-Complex Ligand Screening
Remote halogen electronic tuning
Catalytic activity and stability assays
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